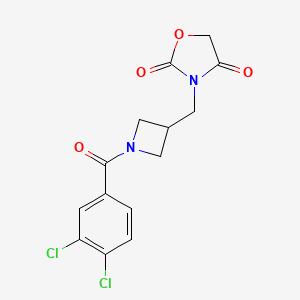

3-((1-(3,4-Dichlorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

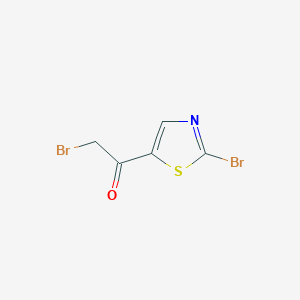

The compound “3-((1-(3,4-Dichlorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is a chemical compound with the molecular formula C14H12Cl2N2O4. It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of similar heterocyclic compounds has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular structure of this compound can be confirmed via spectroscopic methods such as 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition . These reactions are commonly used in the synthesis of heterocyclic compounds .科学的研究の応用

Applications in Antibacterial Therapy

Oxazolidinones, including compounds like linezolid, are notable for their efficacy against gram-positive bacteria. They function by inhibiting protein synthesis through binding to bacterial ribosomal RNA. Studies have highlighted their effectiveness in treating various infections, including those resistant to other antibiotics. For example, linezolid has been compared with vancomycin in treating nosocomial pneumonia and methicillin-resistant Staphylococcus aureus (MRSA) infections, showing equivalent efficacy and safety profiles (Rubinstein et al., 2001), (Stevens et al., 2002).

Role in Treating Tuberculosis

Oxazolidinones have also been explored for their potential in treating tuberculosis (TB), particularly drug-resistant strains. AZD5847 is an example of an oxazolidinone investigated for its bactericidal activity against Mycobacterium tuberculosis. While showing some efficacy, the need for further research to optimize dosing and understand its clinical utility was highlighted (Furin et al., 2016).

Considerations and Adverse Effects

Despite their therapeutic potential, oxazolidinones are not without drawbacks. The development of lactic acidosis in patients treated with linezolid, especially with prolonged use, underscores the importance of monitoring for adverse effects. This side effect is thought to result from mitochondrial inhibition, illustrating the need for careful patient management and consideration of drug-specific toxicities (Palenzuela et al., 2005).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O4/c15-10-2-1-9(3-11(10)16)13(20)17-4-8(5-17)6-18-12(19)7-22-14(18)21/h1-3,8H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPNEHZAEWYARK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)CN3C(=O)COC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(3,4-Dichlorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-3-fluoro-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2406093.png)

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2406095.png)

![1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane](/img/structure/B2406102.png)

![N-(1-cyanocyclobutyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2406104.png)

![5-[1-(4-butoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2406108.png)

![Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate](/img/structure/B2406112.png)

![5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol](/img/structure/B2406113.png)